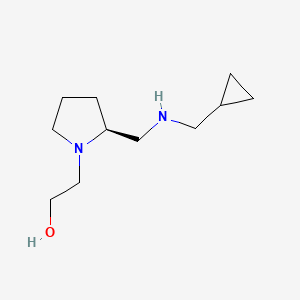
1-(4-Aminothiazol-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminothiazol-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with an aminothiazole group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is of interest for its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow processes and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(4-Aminothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
1-(4-Aminothiazol-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in assays to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Aminothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminothiazole group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Aminothiazol-2-yl)piperidin-4-ol include other piperidine derivatives and aminothiazole-containing molecules. For instance:
Piperidin-4-ol derivatives: These compounds share the piperidine ring but may have different substituents, affecting their activity and applications.
Aminothiazole derivatives: These molecules contain the aminothiazole group but differ in the attached moieties, influencing their biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(4-amino-1,3-thiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4,9H2 |
InChI Key |
OGUVEAATKMVMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)









![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)
![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)
